

HDAC6 score predictive biomarker Ricolinostat response breast cancer

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Compound Focus: Ricolinostat

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Clinical and Preclinical Evidence Summary

The table below summarizes the key quantitative findings from the study that established the predictive value of the HDAC6 score.

Aspect	Findings	Context/Implication
Patient Population	~30% of analyzed breast cancers (~3,000 samples) [1] [2]	Identifies a significant subset of patients who may benefit from HDAC6 inhibitor therapy.
Associated Subtype	Enriched in HR+/HER2- and HER2+ subtypes [1]	Guides targeting of therapy to specific breast cancer molecular profiles.
Clinical Trial Results	Combination of Ricolinostat & nab-paclitaxel was safe & well-tolerated ; clinical activity seen in HR+/HER2- MBC patients [1] [3]	Supports feasibility of this combination and shows promise in a defined patient group.
Preclinical Correlation	Strong inverse correlation ($R = -0.51$, $p=0.03$) between HDAC6 score & IC50 of Ricolinostat in 14 BC cell lines [1]	Validates the score's predictive power in laboratory models; higher score indicates greater sensitivity.

Aspect	Findings	Context/Implication
Proposed Mechanism	Ricolinostat induces hyperacetylation & degradation of c-Myc in sensitive cells [1] [2]	Links HDAC6 inhibition to the disruption of a key oncoprotein's stability.

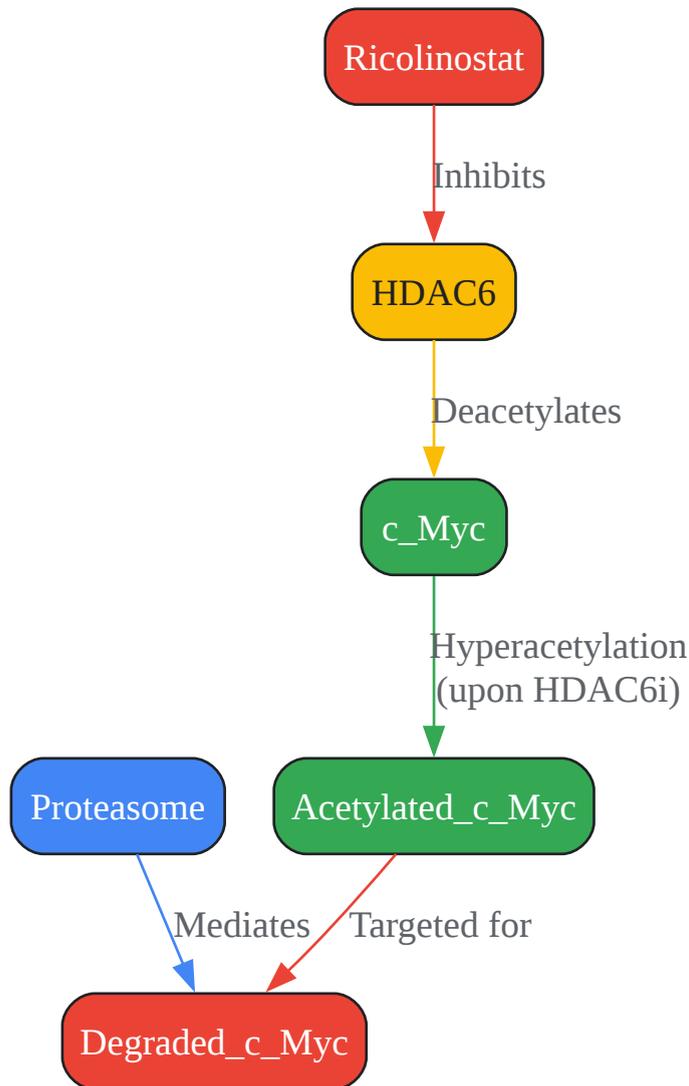
Experimental Protocols and Key Methodologies

For researchers looking to validate or build upon these findings, here are the core methodologies from the key study.

- **1. HDAC6 Score Calculation:** The score is derived using a **network-based algorithm** [1] [2].
 - **Algorithm Used: NetBID** (Data-driven Network-Based Bayesian Inference of Drivers) [1].
 - **Input Data (Regulon):** A set of genes transcriptionally regulated by HDAC6, reverse-engineered from large breast cancer transcriptomic datasets (TCGA and METABRIC) using the **SJARACNe** algorithm [1].
 - **Calculation:** The HDAC6 score is computed by summarizing the expression values of all genes in the HDAC6-specific regulon, providing a quantitative measure of HDAC6 pathway activity in a given tumor sample [1].
- **2. In-Vitro Validation (Cell Line Sensitivity)**
 - **Cell Models:** 14 breast cancer cell lines representing major molecular subtypes, with pre-calculated HDAC6 scores from CCLE (Cancer Cell Line Encyclopedia) data [1].
 - **Drug Sensitivity Assay:** Cells were treated with a 8-point dose range of **Ricolinostat** (0 to 30 μ M). **IC50 values** (half-maximal inhibitory concentration) were determined from dose-response curves [1].
 - **Statistical Analysis:** Spearman's correlation analysis was performed between the HDAC6 score and the calculated IC50 values to assess the predictive relationship [1].
- **3. In-Vivo & Clinical Validation**
 - **Clinical Trial Design:** A **Phase Ib dose-escalation trial** (NCT02632071) of **Ricolinostat** in combination with nab-paclitaxel in patients with metastatic breast cancer [1] [2] [3].
 - **Biomarker Analysis:** Tumor specimens from trial patients were analyzed using the **OncoTarget** platform to calculate the HDAC6 score. This score was then retrospectively correlated with clinical outcomes to evaluate its predictive potential [1] [3].

Proposed Mechanism of Action

The research suggests that the anticancer effect of **Ricolinostat** in sensitive cells is linked to the degradation of the c-Myc oncoprotein. The diagram below illustrates this proposed signaling pathway.



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Research Considerations and Future Directions

While the HDAC6 score is a promising tool, there are important limitations and areas for future development.

- Current Limitations: The HDAC6 score requires refinement, as some patients with triple-negative breast cancer (TNBC) also responded to the therapy, suggesting the biomarker is not yet perfectly specific [3]. Furthermore, the current score is based on total RNA-seq profiles, which may present challenges for standardized clinical diagnostic development [3].
- Future Work: The research team aims to optimize the HDAC6 regulon and develop a simpler, FDA-acceptable clinical test kit, potentially similar to a targeted RNA-sequencing panel or a PAM50-like kit [3]. Efforts are also underway to validate the score in other cancer types, such as hematologic cancers, and with other HDAC6 inhibitors beyond **Ricolinostat** [3].

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References

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